molecular formula C6H5Cl2NO B031471 2,6-Dichloropyridine-4-methanol CAS No. 101990-69-6

2,6-Dichloropyridine-4-methanol

Cat. No. B031471
CAS RN: 101990-69-6
M. Wt: 178.01 g/mol
InChI Key: YDGJTFCKLFLWFM-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-4-methanol is a chloropyridine with the molecular formula C6H5Cl2NO . It has a molecular weight of 178.01 g/mol . The IUPAC name for this compound is (2,6-dichloropyridin-4-yl)methanol .


Synthesis Analysis

The synthesis of 2,6-Dichloropyridine-4-methanol involves the use of 2,6-dichloropyridine as a starting material . A novel and practical protocol for the synthesis of 4-amino-2,6-dichloropyridine has been developed . The synthesis of fully substituted energetic pyridine derivatives was also discussed .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloropyridine-4-methanol includes two chlorine atoms, one nitrogen atom, and one oxygen atom . The InChI string representation of the molecule is InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloropyridine-4-methanol include a molecular weight of 178.01 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass of the molecule is 176.9748192 g/mol .

Scientific Research Applications

Intermediate in Chemical Reactions

Chloropyridine, the chlorine derivative of pyridine, is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes is being hampered by a lack of methods that can selectively halogenate the C–H precursors of pyridine C–H ligands .

Synthesis of Dichloropyridine

When 2-chloropyridine is first created, it undergoes additional reactions to form 2,6-dichloropyridine . Alternatively, pyridine-N-oxides can be used to easily manufacture 2-chloropyridines in high yield .

Agricultural Applications

In the agricultural business, 2-chloropyridine is mostly used to produce fungicides and insecticides .

Medical Applications

2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .

Synthesis of Energetic Materials

A facile synthetic route to an important intermediate 4-amino-2,6-dichloropyridine was developed . This compound is used in the synthesis and development of new energetic materials .

Synthesis of Nitroheteroaromatic Systems

The difficulty of synthesizing some nitroheteroaromatic systems may be attributed to their electron deficiency, making electrophilic aromatic substitution problematic . However, 4-amino-2,6-dichloropyridine can be used in these syntheses .

Fluorination

2,6-Dichloropyridine can react with KF at heating in sulfolane at the presence of 18-crown-6 to give 2,6-difluoropyridine .

Synthesis of Triaminodinitropyridine

Oxidation of 2,6-dichloropyridine with hydrogen peroxide in glacial acetic acid afforded the desired 2,4,6-triamino-3,5-dinitropyridine-1-oxide .

Safety and Hazards

The safety data sheet for 2,6-Dichloropyridine-4-methanol indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

In terms of future directions, there is a need for a single robust method allowing the selective introduction of multiple functional groups . The development of such a method would be beneficial for the synthesis of substituted pyridines with diverse functional groups .

Mechanism of Action

Target of Action

It’s known that this compound is used in organic synthesis , which suggests that its targets could be various depending on the specific reactions it’s involved in.

Mode of Action

It’s known to be used in organic synthesis , implying that it likely interacts with other compounds to facilitate chemical reactions.

Biochemical Pathways

As a compound used in organic synthesis , it’s likely involved in various biochemical pathways depending on the specific reactions it’s used in.

Pharmacokinetics

It’s known to have high gi absorption and is bbb permeant . . These properties could impact its bioavailability.

Result of Action

As a compound used in organic synthesis , its effects would likely depend on the specific reactions it’s involved in.

Action Environment

As a compound used in organic synthesis , factors such as temperature, pH, and the presence of other compounds could potentially influence its action.

properties

IUPAC Name

(2,6-dichloropyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGJTFCKLFLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383457
Record name 2,6-Dichloropyridine-4-methanol
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Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloropyridine-4-methanol

CAS RN

101990-69-6
Record name 2,6-Dichloro-4-pyridinemethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloropyridine-4-methanol
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Record name (2,6-dichloropyridin-4-yl)methanol
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Synthesis routes and methods I

Procedure details

The above ester was dissolved in dichloromethane (60 ml) and cooled to -20° under nitrogen. Diisobutylaluminium hydride (38 ml) was added dropwise. After 2 hours at 0°, dilute hydrochloric acid was carefully added and the mixture worked up in the usual manner to give 2,6-dichloro-4-hydroxymethylpyridine. NMR 1H: 7.64(2H,s), 4.98(2H,s).
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38 mL
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Synthesis routes and methods II

Procedure details

2,6-Dichloro-isonicotinoyl chloride (11-1, 2.31 g, 11.0 mmol) was dissolved in 20 mL of anhydrous THF in an oven dried flask under N2. The solution was cooled to 0° C. and LiBH4 (2 M solution in THF, 3.29 mL, 6.59 mmol) was added dropwise. After 1 hour the reaction was quenched by the addition of 1M HCl. After 10 minutes the mixture was diluted with saturated NaHCO3 (aq). The aqueous phase was extracted 3× with DCM. The combined organic phases were dried over Na2SO4, filtered and concentrated to afford 11-2 as a white solid. 1H NMR (CDCl3) δ 7.30 (s, 2H), 4.75 (d, 2H), 2.15 (t, 1H). MS [M+H]+=178.0.
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2.31 g
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20 mL
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3.29 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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